molecular formula C12H9BN2O3S B2929778 {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid CAS No. 2377608-39-2

{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B2929778
CAS No.: 2377608-39-2
M. Wt: 272.09
InChI Key: NTCBJYBGIVOPQH-UHFFFAOYSA-N
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Description

{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiophene and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxadiazole intermediate. Finally, the boronic acid group is introduced through a borylation reaction, often using a boronic acid pinacol ester as the boron source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines or other reduced nitrogen-containing compounds.

    Substitution: Various substituted phenyl derivatives, depending on the coupling partner used.

Scientific Research Applications

Chemistry

In chemistry, {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in the design of new drugs. The oxadiazole and thiophene rings are known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and polymers. Its unique structure allows for the tuning of electronic properties, making it useful in the development of electronic devices.

Mechanism of Action

The mechanism of action of {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The oxadiazole and thiophene rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
  • {4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
  • {4-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Uniqueness

This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BN2O3S/c16-13(17)9-5-3-8(4-6-9)11-14-12(18-15-11)10-2-1-7-19-10/h1-7,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCBJYBGIVOPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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